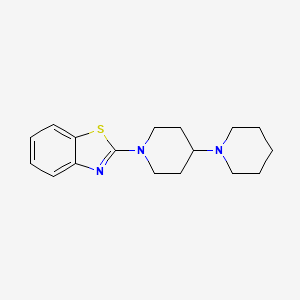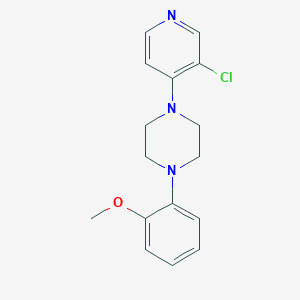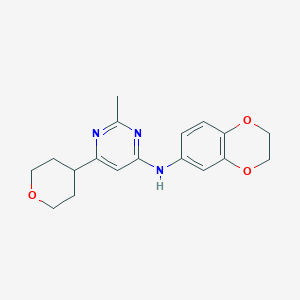![molecular formula C18H22FN3O3S B12240208 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240208.png)
3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions.
Construction of the Quinazolinone Core: The quinazolinone core is formed through a series of condensation reactions involving suitable starting materials.
Final Assembly: The final step involves coupling the piperidine derivative with the quinazolinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the quinazolinone core.
Substitution: The fluorine atom on the quinazolinone core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution of the fluorine atom can lead to various substituted quinazolinones.
Scientific Research Applications
3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The piperidine ring and quinazolinone core are crucial for binding to receptors or enzymes, leading to modulation of their activity. The cyclopropanesulfonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Quinazolinone Derivatives: Compounds with quinazolinone cores, such as 2-methylquinazolin-4-ones.
Cyclopropanesulfonyl Derivatives: Compounds with cyclopropanesulfonyl groups, such as cyclopropanesulfonamides.
Uniqueness
3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features. The presence of the cyclopropanesulfonyl group, piperidine ring, and quinazolinone core in a single molecule provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C18H22FN3O3S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C18H22FN3O3S/c1-12-20-17-10-14(19)2-5-16(17)18(23)22(12)11-13-6-8-21(9-7-13)26(24,25)15-3-4-15/h2,5,10,13,15H,3-4,6-9,11H2,1H3 |
InChI Key |
HIJUOZJWEAYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12240126.png)

![1-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240128.png)
![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)

![3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12240138.png)

![4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12240143.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240149.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12240164.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12240175.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12240195.png)
![4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240196.png)
![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12240198.png)
